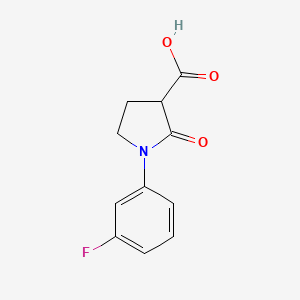
1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
概要
説明
The compound seems to be a derivative of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . It also contains a 3-fluorophenyl group, which is a phenyl group with a fluorine atom at the 3rd position .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Boronic acids, which might be related to the 3-fluorophenyl group in your compound, can be synthesized from boronic anhydride and specific alcohols .
Molecular Structure Analysis
The molecular structure of the compound would likely involve a pyrrolidine ring attached to a 3-fluorophenyl group . The exact structure would depend on the specific locations of these groups and any additional functional groups present.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, 3-fluorophenylboronic acid is a white crystalline solid with a melting point of 166.2-166.8 °C .
科学的研究の応用
Antibacterial Agents
1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been researched in the context of its derivatives being potent antibacterial agents. Studies have shown that derivatives like arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibit significant antibacterial activity. Particularly, compounds with a fluorine atom at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position, such as 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown excellent in vitro and in vivo efficacy (Chu et al., 1986).
Chemokine Receptor Antagonists
Compounds related to 1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid have been investigated for their role as chemokine receptor antagonists, particularly in the context of treating rheumatoid arthritis. The synthesis of these compounds, including analogs labeled with carbon-13, carbon-14, and tritium, points to their potential application in therapeutic treatments (Latli et al., 2018).
Organic Fluorophores
The compound has been associated with research in the field of organic fluorophores. Studies have demonstrated that derivatives like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid and 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid are main ingredients in certain carbon dots with high fluorescence quantum yields, expanding their potential applications in various fields (Shi et al., 2016).
作用機序
Mode of Action
Based on its structural similarity to other organoboron compounds, it may participate in reactions such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, with the organoboron compound acting as a nucleophile .
Biochemical Pathways
The compound may be involved in biochemical pathways related to carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical development . .
Result of Action
Given its potential involvement in the Suzuki–Miyaura cross-coupling reaction, it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and an alkaline environment . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEDUGVQBLEGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3073289.png)
![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)
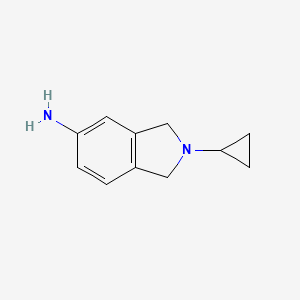
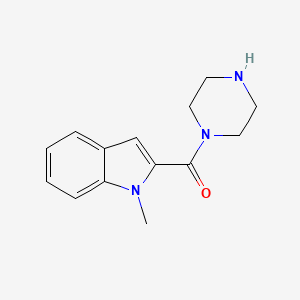
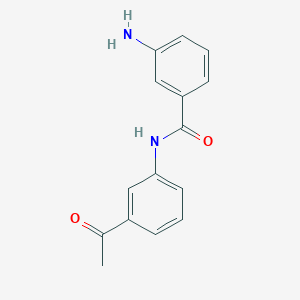
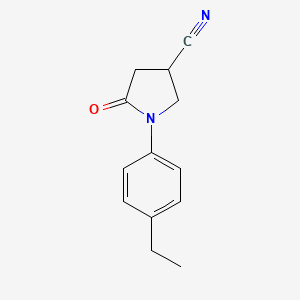
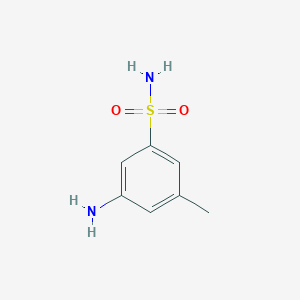

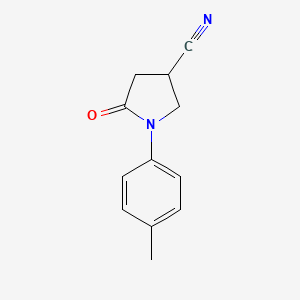
![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)

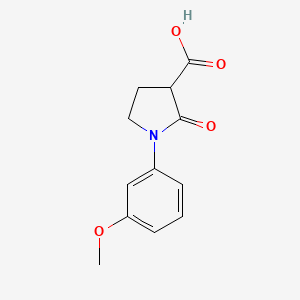

![{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3073391.png)